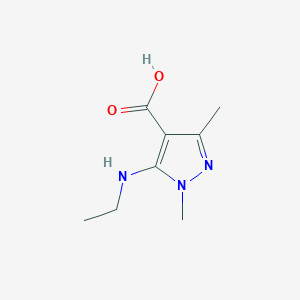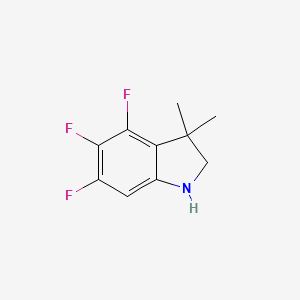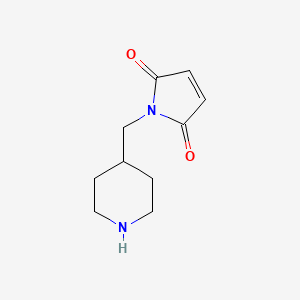
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione is a compound that features a piperidine ring attached to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione typically involves multi-component reactions. One common method involves the reaction of piperidine with maleic anhydride under reflux conditions in ethanol. This reaction yields the desired compound with good efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, often utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of green chemistry principles, such as ionic liquids as catalysts, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Yields oxidized derivatives such as carboxylic acids.
Reduction: Produces reduced forms like alcohols.
Substitution: Results in substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine-3-amine: Shares a similar pyrrole structure but with different substituents.
Piperidin-4-ol derivatives: Contain the piperidine ring and exhibit similar biological activities
Uniqueness
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione is unique due to its specific combination of the piperidine and pyrrole-2,5-dione moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H14N2O2/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8/h1-2,8,11H,3-7H2 |
InChI Key |
YGBYDLPDBMHIAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
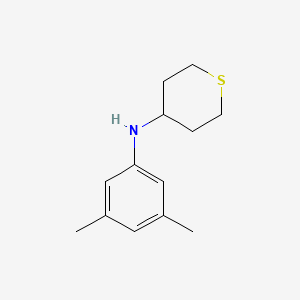
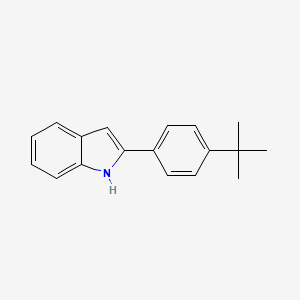

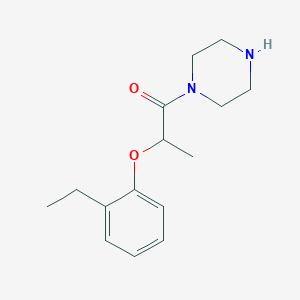
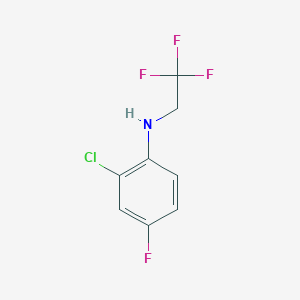

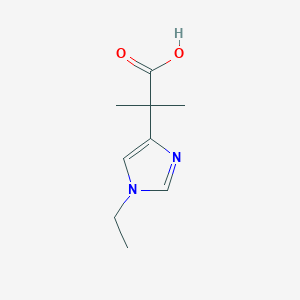
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)
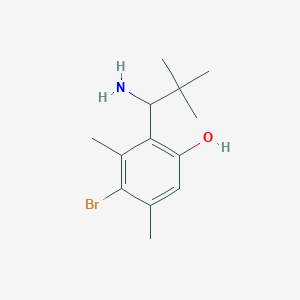

![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
